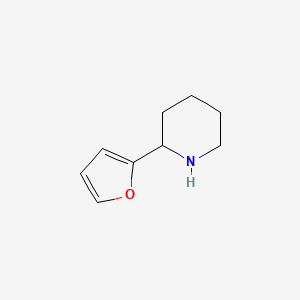

2-(Furan-2-yl)piperidine

Overview

Description

2-(Furan-2-yl)piperidine is an aralkylamine . It has a molecular formula of C9H13NO and a molecular weight of 151.21 g/mol .

Molecular Structure Analysis

The InChI code for 2-(Furan-2-yl)piperidine is1S/C9H13NO/c1-2-6-10-8(4-1)9-5-3-7-11-9/h3,5,7-8,10H,1-2,4,6H2 . The Canonical SMILES is C1CCNC(C1)C2=CC=CO2 . Chemical Reactions Analysis

A study has shown that furfural, a bio-based platform chemical, can be transformed into N-heterocyclic piperidine using a Ru1CoNP/HAP surface single-atom alloy (SSAA) catalyst . The reaction proceeds via a series of steps: furfural amination to furfurylamine, followed by hydrogenation to tetrahydrofurfurylamine (THFAM), and then ring rearrangement to piperidine .Physical And Chemical Properties Analysis

2-(Furan-2-yl)piperidine is a liquid at room temperature . It has a topological polar surface area of 25.2 Ų .Scientific Research Applications

Synthesis of Pharmaceutical Compounds

2-(Furan-2-yl)piperidine: is a valuable building block in the synthesis of various pharmaceutical compounds. Its structure is pivotal in the formation of piperidine derivatives, which are present in more than twenty classes of pharmaceuticals . The compound’s versatility allows for the creation of diverse pharmacologically active molecules, particularly in the development of new drugs with improved efficacy and safety profiles.

Anticancer Agents

Piperidine derivatives, including those with the 2-(furan-2-yl) moiety, have been utilized in the design of anticancer agents. These compounds exhibit promising activity against specific cancer cell lines, such as androgen-refractory cancer cells . The structural features of 2-(furan-2-yl)piperidine contribute to the potency and selectivity of these agents, making them potential candidates for cancer therapy.

Neurodegenerative Disease Treatment

The compound has been involved in the creation of molecules targeting neurodegenerative disorders. Piperidine-containing thiazolo[5,4-d]pyrimidine derivatives act as potent and selective adenosine A2A receptor inverse agonists . These receptors are associated with neurological functions, and their modulation is a promising approach for treating diseases like Parkinson’s and Alzheimer’s.

Antimicrobial Activity

Research has shown that piperidine derivatives can be effective against a range of microbial pathogens. Studies involving multicomponent reaction products with piperidine structures have demonstrated inhibitory potential against various bacteria and fungi . This highlights the potential of 2-(furan-2-yl)piperidine in contributing to the development of new antimicrobial agents.

Drug Design and Discovery

The piperidine nucleus is crucial in the field of drug discovery due to its presence in many biologically active compounds. The ether linkage between the piperidine and other moieties, such as quinoline, is essential for the inhibitory effects observed in certain drugs . Thus, 2-(furan-2-yl)piperidine plays a significant role in the structure-activity relationship studies that guide the design of new therapeutic agents.

Pharmacological Applications

Piperidine derivatives, including 2-(furan-2-yl)piperidine, are integral in the development of drugs with various pharmacological applications. They are involved in intra- and intermolecular reactions leading to biologically active molecules used in treating a wide array of conditions . The compound’s adaptability in synthesis and functionalization makes it a valuable asset in pharmacology.

Mechanism of Action

Mode of Action

Furan derivatives have been found to exhibit a wide range of biological and pharmacological properties . They can interact with various targets in the body, leading to changes in cellular functions . More research is needed to understand the specific interactions of 2-(Furan-2-yl)piperidine with its targets.

Biochemical Pathways

Furan derivatives have been found to influence various biochemical pathways . For example, they have been found to exhibit antimicrobial activity, suggesting they may affect pathways related to microbial growth and survival

Pharmacokinetics

Understanding these properties is crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Furan derivatives have been found to exhibit a wide range of biological and pharmacological properties, suggesting that they may have diverse effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 2-(Furan-2-yl)piperidine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more .

Safety and Hazards

Future Directions

The transformation of furfural to N-heterocyclic piperidine using a Ru1CoNP/HAP surface single-atom alloy (SSAA) catalyst represents a promising direction for the sustainable production of value-added N-heterocycles from available biomass . This could reduce reliance on fossil resources and create possibilities for economically and ecologically improved synthesis of fine and bulk chemicals .

properties

IUPAC Name |

2-(furan-2-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-6-10-8(4-1)9-5-3-7-11-9/h3,5,7-8,10H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJFUNGHFNXZGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405814 | |

| Record name | 2-(furan-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97073-24-0 | |

| Record name | 2-(2-Furanyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97073-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(furan-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(furan-2-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-Furanyl)piperidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039835 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

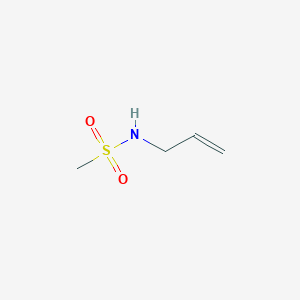

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B1275147.png)